N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide
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Overview
Description
The compound “N’-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a pyrazole ring, a thiazole ring, and a benzenesulfonohydrazide group . The trifluoromethyl group is a functional group that has the formula -CF3 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group, a pyrazole ring, a thiazole ring, and a benzenesulfonohydrazide group . These groups contribute to the overall shape and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out . The trifluoromethyl group, for example, is known to undergo various types of reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the trifluoromethyl group could influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
A study by Küçükgüzel et al. (2013) explores the synthesis of novel derivatives of celecoxib, including compounds related to N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The study found that some of these derivatives displayed significant biological activities, highlighting the potential for this compound and its analogs in therapeutic applications (Küçükgüzel et al., 2013).
Anti-Inflammatory and Ulcerogenecity Studies
Mustafa et al. (2016) synthesized a series of benzenesulfonamides, structurally similar to this compound. These compounds were evaluated for their anti-inflammatory activity and their potential to cause ulcers. The study demonstrated the effectiveness of these compounds in reducing inflammation with minimal or no ulcerogenic effects, suggesting the potential therapeutic value of this compound in treating inflammatory conditions (Mustafa et al., 2016).
Biological Activities and Potential Inhibitors
Asegbeloyin et al. (2014) explored the synthesis of N'-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, which are structurally related to this compound. The study revealed significant in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells and some antibacterial activity against Gram-positive bacteria, demonstrating the compound's potential as a multi-target agent for therapeutic applications (Asegbeloyin et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(benzenesulfonyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N5O3S2/c1-9-7-12(15(16,17)18)23(21-9)14-19-11(8-27-14)13(24)20-22-28(25,26)10-5-3-2-4-6-10/h2-8,22H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIMDKNKBONUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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